molecular formula C17H16FN3O B2818872 1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea CAS No. 899990-90-0

1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea

Cat. No.: B2818872
CAS No.: 899990-90-0
M. Wt: 297.333
InChI Key: GWRIUTSACPIOMW-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea is a urea derivative featuring a 1-ethyl-substituted indole moiety linked via a urea bridge to a 2-fluorophenyl group. Its molecular formula is C₁₇H₁₅FN₃O, with a molecular weight of 296.33 g/mol. The indole core contributes aromatic and hydrogen-bonding capabilities, while the 2-fluorophenyl group introduces steric and electronic effects.

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c1-2-21-11-15(12-7-3-6-10-16(12)21)20-17(22)19-14-9-5-4-8-13(14)18/h3-11H,2H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRIUTSACPIOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-fluoroaniline in the presence of a base, such as triethylamine, to yield the desired urea compound. The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxindole derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea exhibits potential as a pharmaceutical agent due to its biological activities:

  • Anticancer Properties : Indole derivatives are known for their ability to interact with various molecular targets involved in cancer progression. Research indicates that this compound may inhibit key enzymes associated with tumor growth, making it a candidate for further exploration in cancer therapy.
  • Antimicrobial Activity : Studies have shown that compounds similar to this urea derivative possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) observed suggest potential use in developing new antibiotics.

The biological mechanisms of this compound are still under investigation, but preliminary findings indicate:

  • Interaction with Enzymes : The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects, including anti-inflammatory responses and modulation of cell signaling pathways.

Anticancer Efficacy

A notable study examined the effects of this compound on various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.

Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of related compounds. In vitro tests demonstrated that derivatives of this urea exhibited potent activity against multidrug-resistant bacterial strains, suggesting that they could be developed into new treatments for resistant infections.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectReference
This compoundAnticancerInduced apoptosis in cancer cells
1-(1-methyl-1H-indol-3-yl)-3-(4-chlorophenyl)ureaAntimicrobialEffective against Gram-positive bacteria
1-(1-benzylindol-3-yl)-3-(4-methoxyphenyl)ureaAntimicrobialHigh activity against resistant strains

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Fluorophenyl Substituents

The compounds in , such as 1-(2-aminoethyl)-3-(2-fluorophenyl)urea hydrochloride, share a urea backbone and fluorophenyl substituents but differ in their secondary functional groups. Key comparisons are summarized below:

Key Observations :

  • In , the 2-fluorophenyl derivative exhibited a high yield (97%), suggesting favorable synthetic accessibility for ortho-substituted ureas .
  • Functional Group Impact: The indole moiety in the target compound enhances aromaticity and lipophilicity compared to the aminoethyl group in compounds, which could influence solubility and membrane permeability.
Indole-Based Chalcones ()

Chalcone derivatives like (E)-3-(4-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one share the 1-ethylindole core but replace the urea group with a propenone linker. Such differences may lead to divergent biological activities, as chalcones are often explored for anticancer properties .

Other Urea Derivatives ( and )
  • Patent Example (): The compound 1-[3-(2-hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea incorporates hydrophilic hydroxyethyl groups, contrasting with the hydrophobic ethyl-indole in the target compound. This highlights how urea derivatives can be tailored for solubility or target specificity .
  • Cyclopentyl-Indazol Urea () : 1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1-methyl-1H-indazol-4-yl)urea demonstrates the impact of bulky substituents (cyclopentyl, indazol) on steric interactions, which may limit binding to certain receptors compared to the indole-based target compound .

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Its structure, characterized by the presence of both indole and fluorophenyl groups, suggests potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

PropertyValue
IUPAC Name 1-(1-ethylindol-3-yl)-3-(2-fluorophenyl)urea
CAS Number 899947-43-4
Molecular Formula C17H16FN3O
Molecular Weight 297.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can effectively bind to protein active sites, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. This dual interaction can modulate various biological pathways, including those involved in cancer progression and inflammation.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with indole structures have shown promising results against various cancer cell lines:

  • IC50 Values : Many indole derivatives demonstrate IC50 values ranging from 3 to 20 µM against pancreatic, prostate, and breast cancer cell lines .

The mechanism of action often involves targeting specific signaling pathways that regulate cell proliferation and apoptosis.

Anti-inflammatory Activity

Indole-based compounds are also noted for their anti-inflammatory effects. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and reduce edema:

  • Inhibition Percentages : Compounds in this category have recorded inhibition percentages as high as 93% compared to standard anti-inflammatory drugs like diclofenac sodium .

Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of indole-based urea derivatives for their anticancer activity. The findings indicated that modifications in the indole structure significantly influenced the efficacy against various cancer types. For instance, the introduction of electron-withdrawing groups enhanced potency due to improved binding interactions with target proteins .

Comparative Analysis with Other Compounds

A comparative analysis was conducted between this compound and its analogs:

CompoundAnticancer IC50 (µM)Antibacterial MIC (µg/mL)
This compound7 - 20Not specified
1-(1-methyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea5 - 15Not specified
1-(1-ethyl-1H-indol-3-y)-3-(phenyl)urea10 - 25Not specified

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